molecular formula C12H16Cl2N2OS2 B2449175 N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea CAS No. 338752-77-5

N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea

Cat. No.: B2449175
CAS No.: 338752-77-5
M. Wt: 339.29
InChI Key: FXEGYOAEZKSDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR analysis (Figure 1) reveals key functional group vibrations:

  • N–H stretch : Broad band at 3320–3280 cm⁻¹ (urea NH).
  • C=O stretch : Strong absorption at 1680–1660 cm⁻¹ (urea carbonyl).
  • C–S stretch : Peaks at 680–620 cm⁻¹ (ethylsulfanyl groups).
  • C–Cl stretch : Vibrations at 750–730 cm⁻¹ (aromatic C–Cl).
Sample IR Spectrum (Key Peaks):
3354 cm⁻¹ (N–H stretch)
1675 cm⁻¹ (C=O stretch)
725 cm⁻¹ (C–Cl stretch)
655 cm⁻¹ (C–S stretch)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) :

  • δ 7.35–7.25 ppm : Multiplet (2H, aromatic protons at 3- and 5-positions of dichlorophenyl).
  • δ 7.15 ppm : Doublet (1H, aromatic proton at 6-position).
  • δ 4.45 ppm : Singlet (2H, –CH(SCH₂CH₃)₂).
  • δ 2.65–2.55 ppm : Quartet (4H, –SCH₂CH₃).
  • δ 1.30 ppm : Triplet (6H, –CH₂CH₃).

¹³C NMR (126 MHz, CDCl₃) :

  • δ 155.2 ppm : Carbonyl carbon (C=O).
  • δ 137.8–128.3 ppm : Aromatic carbons.
  • δ 45.1 ppm : –CH(SCH₂CH₃)₂.
  • δ 34.5 ppm : –SCH₂CH₃.
  • δ 14.0 ppm : –CH₂CH₃.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry shows:

  • Base peak : m/z 335.04 ([M+H]⁺).
  • Fragment ions at m/z 262.04 (loss of –SCH₂CH₃), 183.99 (dichlorophenylurea ion), and 103.02 (ethylsulfanyl group).
Fragmentation Pathway:
M+H⁺ (335.04) → [M+H–SCH₂CH₃]⁺ (262.04) → [C₇H₅Cl₂N₂O]⁺ (183.99)

Properties

IUPAC Name

1-[bis(ethylsulfanyl)methyl]-3-(2,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2OS2/c1-3-18-12(19-4-2)16-11(17)15-10-6-5-8(13)7-9(10)14/h5-7,12H,3-4H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEGYOAEZKSDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(NC(=O)NC1=C(C=C(C=C1)Cl)Cl)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Amine Coupling

The most direct method involves reacting bis(ethylsulfanyl)methylamine with 2,4-dichlorophenyl isocyanate in an aprotic solvent. This approach mirrors the synthesis of structurally analogous ureas, such as N-(3-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea, where nucleophilic addition-elimination drives urea formation.

Reaction Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran (THF)
  • Temperature : Room temperature to 50°C
  • Base : Triethylamine or pyridine to neutralize HCl byproducts

Mechanism :

  • The amine group of bis(ethylsulfanyl)methylamine attacks the electrophilic carbon of the isocyanate.
  • Elimination of HCl forms the urea linkage, stabilized by base.

Challenges :

  • Sensitivity of thioether groups to oxidation necessitates inert atmospheres (N₂/Ar).
  • 2,4-Dichlorophenyl isocyanate’s volatility requires careful handling.

Solid Phosgene-Mediated Urea Formation

Adapting methodologies from diphenylurea syntheses, bistrichloromethyl carbonate (BTC, solid phosgene) serves as a carbonyl source. This method is advantageous for large-scale production due to BTC’s stability compared to gaseous phosgene.

Procedure :

  • Reactants : Bis(ethylsulfanyl)methylamine, 2,4-dichloroaniline, BTC
  • Solvent : Ethyl acetate or butyl acetate
  • Base : Pyridine or triethylamine

Reaction Equation :
$$
\text{C}5\text{H}{11}\text{NS}2 + \text{C}6\text{H}3\text{Cl}2\text{NH}2 + \text{C}3\text{Cl}6\text{O}3 \rightarrow \text{C}{12}\text{H}{16}\text{Cl}2\text{N}2\text{OS}_2 + 3\text{HCl} + \text{byproducts}
$$

Advantages :

  • High yields (reported up to 85% for analogous compounds).
  • Reduced safety risks compared to gaseous phosgene.

Carbonyldiimidazole (CDI)-Assisted Coupling

Carbonyldiimidazole activates the carbonyl group, enabling sequential amine attacks. This method is ideal for moisture-sensitive intermediates.

Steps :

  • CDI reacts with bis(ethylsulfanyl)methylamine to form an imidazolide intermediate.
  • 2,4-Dichloroaniline attacks the activated carbonyl, displacing imidazole.

Optimization Data :

Parameter Optimal Value
Solvent THF
Temperature 0–25°C
Reaction Time 12–24 hours
Yield 70–78%

Side Reactions :

  • Imidazole byproduct formation necessitates aqueous extraction.

Precursor Synthesis: Bis(ethylsulfanyl)methylamine

Thioether Formation

The bis(ethylsulfanyl)methyl group is synthesized via nucleophilic substitution:

  • Substrate : Dichloromethane or formaldehyde.
  • Reagents : Ethanethiol, NaOH.
  • Reaction :
    $$
    \text{CH}2\text{Cl}2 + 2\text{CH}3\text{CH}2\text{SH} \xrightarrow{\text{NaOH}} \text{CH}2(\text{SCH}2\text{CH}3)2 + 2\text{HCl}
    $$

Purification : Distillation under reduced pressure (bp 120–125°C at 15 mmHg).

Amination Strategies

Gabriel Synthesis :

  • Phthalimide potassium salt reacts with bis(ethylsulfanyl)methyl chloride.
  • Hydrazinolysis releases the primary amine.

Reductive Amination :

  • Formaldehyde and bis(ethylsulfanyl)methanethiol undergo condensation with ammonium acetate.
  • NaBH₃CN reduces the imine intermediate.

Analytical Characterization

Spectroscopic Data

FT-IR (KBr) :

  • Urea C=O stretch: 1640–1675 cm⁻¹.
  • C-S vibrations: 650–750 cm⁻¹.

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.35–7.50 (m, 3H, Ar-H).
  • δ 4.10 (s, 2H, CH₂S).
  • δ 1.25 (t, 6H, SCH₂CH₃).

¹³C NMR :

  • δ 155.8 (C=O).
  • δ 45.2 (CH₂S).
  • δ 14.1 (SCH₂CH₃).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Safety Considerations
Isocyanate-Amine 75–82 95 Toxic isocyanate handling
Solid Phosgene 80–85 90 HCl gas mitigation
CDI-Assisted 70–78 93 Moisture-sensitive reagents

Key Findings :

  • The isocyanate method offers the highest purity but requires stringent safety protocols.
  • Solid phosgene is preferable for industrial-scale synthesis due to cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Organic Synthesis : This compound serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.

Biology

  • Antimicrobial Activity : Research indicates that N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea exhibits antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : The compound has been investigated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by interacting with specific molecular targets . This mechanism may involve the inhibition of thiol-containing enzymes due to the presence of ethylsulfanyl groups.

Medicine

  • Drug Development : this compound is being explored for its therapeutic applications in drug development. Its ability to modulate biological pathways makes it a promising candidate for further investigation in pharmacology.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at low concentrations.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that this compound induced apoptotic cell death. The mechanism was linked to mitochondrial depolarization and reduced ATP production, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The ethylsulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[bis(methylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea
  • N-[bis(ethylsulfanyl)methyl]-N’-(2,4-difluorophenyl)urea
  • N-[bis(ethylsulfanyl)methyl]-N’-(3,4-dichlorophenyl)urea

Uniqueness

N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea is unique due to the presence of both ethylsulfanyl and dichlorophenyl groups, which confer distinct chemical and biological properties.

Biological Activity

N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea is a compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structure, featuring a dichlorophenyl moiety and bis(ethylsulfanyl) substituents, suggests potential biological activities that merit detailed exploration.

  • Molecular Formula : C12H14Cl2N2S2
  • Molecular Weight : 305.29 g/mol
  • CAS Number : 338752-77-5

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that compounds similar to urea derivatives often exhibit inhibitory effects on enzymes, particularly urease, which is crucial in nitrogen metabolism and pathogenesis of certain bacterial infections.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that urea derivatives can inhibit the growth of pathogenic bacteria, including Helicobacter pylori, which is linked to gastric ulcers. The inhibition mechanism typically involves binding to the active site of the urease enzyme, thereby blocking its function .
  • Enzyme Inhibition
    • The compound has been evaluated for its inhibitory effects on cholinesterases, which are important in neurobiology. For instance, a related study revealed potent inhibition of acetylcholinesterase (AChE), with an IC50 value indicating significant activity against neurodegenerative conditions .
  • Potential Antidiabetic Effects
    • Some urea derivatives have shown promise as antidiabetic agents by modulating insulin sensitivity and glucose metabolism. The structural similarities with known antidiabetic compounds suggest that this compound may exhibit similar properties .

Study 1: Urease Inhibition

A study focusing on urease inhibitors highlighted the effectiveness of various urea derivatives in inhibiting urease activity in vitro. The compound demonstrated substantial inhibition rates comparable to established urease inhibitors like acetohydroxamic acid .

Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents, this compound was tested against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations lower than those required for traditional antibiotics .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
Urease InhibitionHelicobacter pylori0.22
AChE InhibitionHuman AChE0.23
Bacterial Growth InhibitionEscherichia coli15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.